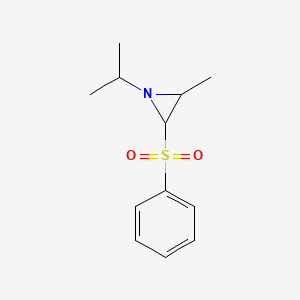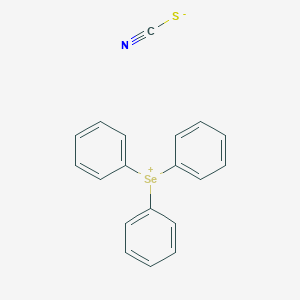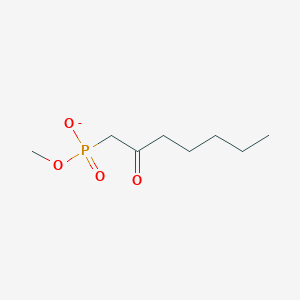
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester is an organic compound with the molecular formula C10H18N2O2. This compound is known for its unique structure, which includes a hydrazino group and a propenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester typically involves the reaction of 2-Propenoic acid with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with these targets, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but lacks the hydrazino group.
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the hydrazino group in 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester makes it unique compared to other similar compounds. This functional group imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Eigenschaften
CAS-Nummer |
63263-02-5 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl (E)-3-[propan-2-yl-(propan-2-ylideneamino)amino]prop-2-enoate |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)11-12(9(3)4)7-6-10(13)14-5/h6-7,9H,1-5H3/b7-6+ |
InChI-Schlüssel |
KHKSXMITEDVAPO-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)N(/C=C/C(=O)OC)N=C(C)C |
Kanonische SMILES |
CC(C)N(C=CC(=O)OC)N=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)







![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)

![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

